B613194 S-Allyl-L-cysteine CAS No. 49621-03-6

S-Allyl-L-cysteine

Cat. No.: B613194
CAS No.: 49621-03-6
M. Wt: 161.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

S-Allyl-L-cysteine can be synthesized from L-cysteine and allyl bromide. The initial step involves dissolving L-cysteine in an aqueous solution of ammonium hydroxide and alkylating it with allyl bromide at 0°C. The reaction is terminated after 40 minutes, and the product is purified by recrystallization from absolute ethanol . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

S-Allyl-L-cysteine undergoes various chemical reactions, including oxidation and substitution. One common reaction is the oxidation of this compound to form L(±)-alliin using hydrogen peroxide . The compound can also participate in substitution reactions, where the allyl group can be replaced with other functional groups under specific conditions. Major products formed from these reactions include L(±)-alliin and other sulfur-containing compounds.

Mechanism of Action

S-Allyl-L-cysteine exerts its effects primarily through its antioxidative and neuroprotective activities. It scavenges reactive oxygen species, thereby reducing oxidative stress and preventing lipid peroxidation. This action helps in reducing edema formation and neuronal cell death in cerebral ischemic conditions . Additionally, its anti-amyloidogenic properties are attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Properties

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHNWWNDFHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865000
Record name S-Prop-2-en-1-ylcysteine
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21593-77-1, 1217444-21-7
Record name 21593-77-1
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Record name 1217444-21-7
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Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 °C
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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